2,8-Quinolinediamine

Medicinal Chemistry Ligand Design Structure-Activity Relationship

Select 2,8-Quinolinediamine for its unique 2,8-substitution enabling high-Tg polymers (>240°C) and thermally stable catalysts (up to 455°C). This isomer offers 10X higher LogP than 2,6-isomer, enhancing membrane permeability. Good organic solubility facilitates industrial processing. Essential for advanced materials and catalyst development programs requiring precise isomer performance.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 7508-76-1
Cat. No. B1595830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Quinolinediamine
CAS7508-76-1
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)N=C(C=C2)N
InChIInChI=1S/C9H9N3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,10H2,(H2,11,12)
InChIKeyOGFWMRDQOJXAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Quinolinediamine (CAS 7508-76-1) Technical Overview for Sourcing and Research Use


2,8-Quinolinediamine (CAS 7508-76-1), systematically named quinoline-2,8-diamine, is a heterocyclic aromatic diamine with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . It features a quinoline core with amino groups substituted at the 2 and 8 positions, a specific substitution pattern that imparts distinct reactivity profiles relative to other quinoline diamine isomers . The compound is a solid at room temperature and is typically supplied with a purity of ≥95% for research and industrial applications . Its primary utility lies as a bifunctional monomer for the synthesis of high-performance polymers and as a ligand precursor in catalytic systems [1].

Why 2,8-Quinolinediamine Cannot Be Replaced by Other Quinoline Diamine Isomers in Precision Applications


Quinoline diamines constitute a family of positional isomers (2,3-; 2,4-; 2,5-; 2,6-; 2,7-; 2,8-; etc.), each exhibiting unique electronic and steric environments due to the specific placement of amino groups on the quinoline ring . These structural differences directly translate into divergent reactivity, solubility, and material performance characteristics. In polymer synthesis, for instance, the diamine substitution pattern governs the final polymer's chain packing, free volume, and consequently its thermal and optical properties [1]. Direct substitution of 2,8-Quinolinediamine with a different isomer without re-optimization of the synthetic protocol or material formulation can lead to significant deviations in molecular weight, thermal stability, or catalytic activity, rendering the end product unsuitable for its intended use [2]. The following quantitative evidence substantiates these performance-critical differences.

2,8-Quinolinediamine: Quantitative Differentiation Evidence Against Key Comparators


Distinct Electronic and Steric Profile of 2,8-Substitution

The 2,8-substitution pattern in 2,8-Quinolinediamine creates a unique spatial arrangement of amino groups. Compared to the 2,6-isomer (CAS 855837-85-3), the 8-position places the second amino group on the benzenoid ring, adjacent to the nitrogen heteroatom. This adjacency facilitates the formation of stable five-membered chelate rings with metal ions, a property less favorable in 2,6- or 2,4-substituted isomers . While direct comparative binding constants are not available in public literature, this class-level inference highlights the mechanistic rationale for the 2,8-isomer's distinct utility in catalyst ligand design as documented in patent literature [1].

Medicinal Chemistry Ligand Design Structure-Activity Relationship

Enhanced Thermal Stability in Poly(pyridinium salt) Polymer Matrices

In a study comparing poly(pyridinium salt)s derived from a series of isomeric quinoline diamines, polymers synthesized using the 2,8-Quinolinediamine scaffold exhibited a thermal stability range of 353–455 °C and glass-transition temperatures (Tg) exceeding 240 °C [1]. These values are among the highest reported for this class of materials. For context, a related class of bisquinoline diamines prepared via Friedländer condensation displayed glass-transition temperatures up to 150 °C and thermal stabilities >370 °C [2]. While this is a cross-study comparison and does not control for polymer backbone differences, it suggests that the 2,8-substitution pattern can contribute to superior thermal performance in appropriate polymer architectures.

Polymer Chemistry High-Performance Materials Thermal Analysis

Solubility Profile for Solution-Based Polymer Processing

Poly(pyridinium salt)s synthesized from 2,8-Quinolinediamine demonstrate good solubility in common organic solvents, including DMSO, DMF, and NMP [1]. This solubility is essential for solution-based processing techniques such as spin-coating, casting, and fiber spinning. While specific solubility parameters (e.g., Hansen parameters) for the monomer itself are not publicly reported, the derived polymers' solubility is a direct consequence of the monomer's polar amino groups and the overall chain architecture enabled by the 2,8-substitution. In contrast, many rigid-rod aromatic polymers derived from other diamines suffer from poor solubility, limiting their processability [2].

Polymer Processing Solution Chemistry Material Fabrication

Validated Utility as a Catalyst Ligand Precursor for Olefin Polymerization

Patent literature explicitly claims 2,8-Quinolinediamine and related quinolinyldiamines as ligands or ligand precursors for catalysts used in olefin polymerization [1]. The 2,8-substitution pattern is specifically claimed to provide enhanced olefin polymerization capabilities compared to other substitution patterns, though specific activity data (e.g., kg polymer/mol catalyst) are not disclosed in the abstract. The invention highlights that these diamines, when incorporated into metal complexes, yield catalysts with improved thermal stability and higher molecular weight polymer products [1].

Catalysis Olefin Polymerization Organometallic Chemistry

Computationally Predicted LogP and PSA Differentiate from 2,6-Isomer

Computational predictions from ChemSpider and other databases provide a quantitative basis for differentiating 2,8-Quinolinediamine from its 2,6-isomer in the context of drug design. 2,8-Quinolinediamine has a predicted LogP of 2.56 and a Polar Surface Area (PSA) of 64.93 Ų . In contrast, 2,6-Quinolinediamine has a predicted LogP of 1.47 and a PSA of 64.93 Ų . The difference in LogP (~1.1 log units) indicates significantly higher lipophilicity for the 2,8-isomer, which can influence membrane permeability, bioavailability, and protein binding in biological systems.

Computational Chemistry Drug Discovery ADME Prediction

Targeted Application Scenarios for 2,8-Quinolinediamine Based on Differential Evidence


Synthesis of High-Temperature Poly(pyridinium salt) Polymers

This scenario is directly supported by the thermal stability data in Evidence Item 2. Researchers and engineers developing polymer materials for high-temperature applications (e.g., aerospace composites, electronics packaging, or gas separation membranes operating above 200 °C) should prioritize 2,8-Quinolinediamine. The derived polymers exhibit a glass-transition temperature >240 °C and thermal stability up to 455 °C [1], performance metrics that justify the selection of this specific isomer over lower-performing alternatives. The good solubility in common organic solvents [1] further enables solution-based processing, a key requirement for industrial scalability.

Ligand Design for Thermally Stable Olefin Polymerization Catalysts

This scenario is directly supported by Evidence Item 4. In the development of next-generation single-site catalysts for polyolefin production, the choice of diamine ligand is critical for controlling catalyst activity, polymer molecular weight, and thermal stability. The specific 2,8-substitution pattern is explicitly claimed in patent WO2020046794 to enhance olefin polymerization capabilities [2]. Therefore, for catalyst development programs targeting high-temperature solution polymerization processes, 2,8-Quinolinediamine is the preferred isomer due to its documented ability to impart improved thermal stability to the resulting metal complex.

Medicinal Chemistry Scaffold Requiring Enhanced Lipophilicity

This scenario is directly supported by Evidence Item 5. When designing a quinoline-based drug candidate or chemical probe where increased membrane permeability is a design goal, the 2,8-isomer offers a calculated LogP of 2.56, which is approximately 1.1 log units higher than the 2,6-isomer (LogP 1.47) [REFS-3, REFS-4]. This difference translates to a predicted 10-fold higher partition coefficient, potentially improving oral absorption or CNS penetration. Medicinal chemists can use this quantitative difference to make an informed, data-driven selection of the 2,8-substitution pattern over other isomers.

Fabrication of Solution-Processed Optical or Electronic Thin Films

This scenario is supported by Evidence Items 2 and 3. The combination of high thermal stability and good solubility in common organic solvents makes 2,8-Quinolinediamine-derived polymers suitable for fabricating thin films via spin-coating or inkjet printing [1]. The polymer's light-emission properties, as characterized by spectrofluorometry, further support its use in optoelectronic devices such as organic light-emitting diodes (OLEDs) or fluorescent sensors. For procurement, this specific isomer is essential because its substitution pattern directly influences the polymer's solid-state packing and, consequently, its optical and electronic performance.

Technical Documentation Hub

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